molecular formula C11H10Cl3NO2 B14509971 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene CAS No. 62798-93-0

1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene

Cat. No.: B14509971
CAS No.: 62798-93-0
M. Wt: 294.6 g/mol
InChI Key: JNQKRXLQCPXSNX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a trichloropropenyl group. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene can be achieved through several methods:

Chemical Reactions Analysis

1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can result in the inhibition of enzyme activity or modulation of protein function, which can have various biological effects .

Properties

CAS No.

62798-93-0

Molecular Formula

C11H10Cl3NO2

Molecular Weight

294.6 g/mol

IUPAC Name

1,3-dimethyl-2-nitro-5-(2,3,3-trichloroprop-2-enyl)benzene

InChI

InChI=1S/C11H10Cl3NO2/c1-6-3-8(5-9(12)11(13)14)4-7(2)10(6)15(16)17/h3-4H,5H2,1-2H3

InChI Key

JNQKRXLQCPXSNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)CC(=C(Cl)Cl)Cl

Origin of Product

United States

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